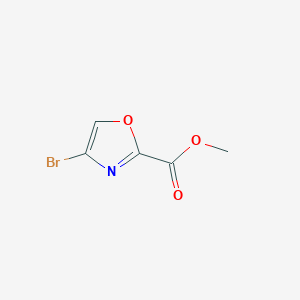

4-Bromo-2-oxazolecarboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

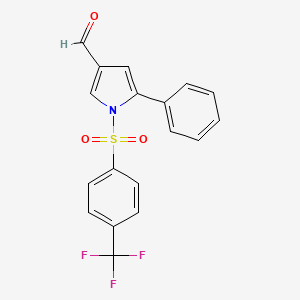

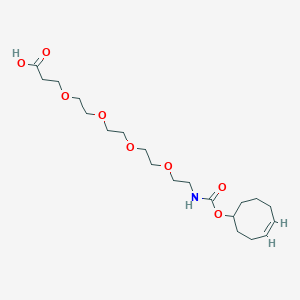

4-Bromo-2-oxazolecarboxylic acid methyl ester, also known as methyl 2-bromooxazole-4-carboxylate, is a chemical compound with the molecular formula C5H4BrNO3 and a molecular weight of 205.99 . It is primarily used for research and development purposes .

Chemical Reactions Analysis

Esters, including this compound, can undergo various reactions. For instance, esters can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification .Scientific Research Applications

Synthesis and Transformations of Derivatives

Research by Prokopenko et al. (2010) showcases the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid using methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids. These derivatives serve as precursors for further chemical transformations, highlighting the role of oxazole derivatives in the synthesis of complex heterocyclic compounds Prokopenko, V. M., Pil'o, S., Vasilenko, A. N., & Brovarets, V. (2010). Russian Journal of General Chemistry.

Fluorescent Probes

Ferreira et al. (2010) detailed the preparation of 2,5-disubstituted oxazole-4-carboxylates from methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. The oxazoles prepared exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable candidates as fluorescent probes in biochemical and medical research Ferreira, P., Castanheira, E. M., Monteiro, L. S., Pereira, G., & Vilaça, H. (2010). Tetrahedron.

Novel Triazole Derivatives Synthesis

Mottaghinejad and Alibakhshi (2018) presented the synthesis of novel triazole derivatives based on 4-methyl-chromene-2-one, utilizing a key starting material that undergoes various transformations. This research underscores the importance of oxazole derivatives in constructing triazole-based compounds with potential biological applications Mottaghinejad, E., & Alibakhshi, Shabnam (2018).

Antimicrobial Activities of New Derivatives

Research by Demirbas et al. (2004) on the synthesis of new triazole derivatives involving esters of oxazolecarboxylic acids revealed their potential antimicrobial properties. This study highlights the biomedical applications of oxazole derivatives in developing new antimicrobial agents Demirbas, N., Karaoglu, S., Demirbaş, A., & Sancak, K. (2004). European Journal of Medicinal Chemistry.

Mechanism of Action

The mechanism of action for the formation of esters like 4-Bromo-2-oxazolecarboxylic acid methyl ester involves a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate then undergoes an SN2 reaction with protonated diazomethane to produce the methyl ester, with nitrogen gas as a leaving group .

Safety and Hazards

When handling 4-Bromo-2-oxazolecarboxylic acid methyl ester, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name |

methyl 4-bromo-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNSDWRDJZZIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS]](/img/structure/B6361101.png)